1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol

Structural novelty Chemical diversity Scaffold differentiation

1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol (CAS 2640888-30-6) is a synthetic small molecule belonging to the 1,8-naphthyridine class of nitrogen-containing fused heterocycles. With a molecular formula of C₁₅H₁₈BrN₃O and a molecular weight of 336.23 g/mol, it features a distinctive triple-substitution architecture: a bromine atom at position 6, methyl groups at positions 5 and 7, and a piperidin-4-ol moiety attached at position 2 of the naphthyridine core.

Molecular Formula C15H18BrN3O
Molecular Weight 336.23 g/mol
CAS No. 2640888-30-6
Cat. No. B6444215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol
CAS2640888-30-6
Molecular FormulaC15H18BrN3O
Molecular Weight336.23 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=NC2=NC(=C1Br)C)N3CCC(CC3)O
InChIInChI=1S/C15H18BrN3O/c1-9-12-3-4-13(19-7-5-11(20)6-8-19)18-15(12)17-10(2)14(9)16/h3-4,11,20H,5-8H2,1-2H3
InChIKeyZHGRBVHXHMABAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol (CAS 2640888-30-6): Structural Profile and Procurement-Relevant Baseline


1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol (CAS 2640888-30-6) is a synthetic small molecule belonging to the 1,8-naphthyridine class of nitrogen-containing fused heterocycles . With a molecular formula of C₁₅H₁₈BrN₃O and a molecular weight of 336.23 g/mol, it features a distinctive triple-substitution architecture: a bromine atom at position 6, methyl groups at positions 5 and 7, and a piperidin-4-ol moiety attached at position 2 of the naphthyridine core [1]. The 1,8-naphthyridine scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its ability to engage diverse biological targets, including kinases, DNA gyrase, and phosphodiesterases [2]. Notably, this specific compound has no reported biological activity data in public databases such as ChEMBL or BindingDB [3], positioning it as a novel chemical entity for de novo screening and SAR exploration rather than a characterized tool compound.

Why 1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol Cannot Be Replaced by In-Class Naphthyridine Analogs


The 1,8-naphthyridine scaffold supports enormous structural diversity, but biological activity is exquisitely sensitive to the specific substitution pattern. Published SAR studies demonstrate that the presence and position of a bromine atom on the naphthyridine core directly determine antibacterial spectrum breadth, with 6-bromo derivatives consistently outperforming their non-brominated counterparts [1]. Similarly, the identity of the 2-position substituent is a critical efficacy determinant: the piperidinyl group has been identified as the most effective substituent across positions 2, 4, and 7 for antimycobacterial activity, with different heterocyclic replacements yielding substantially lower inhibition [2]. The addition of a hydroxyl group on the piperidine ring—as in piperidin-4-ol—introduces a hydrogen bond donor/acceptor site that is absent in simple piperidine analogs, a feature shown in related aminopiperidine-naphthyridine series to modulate both target potency and off-target liabilities such as hERG channel blockade [3]. Consequently, analogs lacking any one of these three features (6-Br, 5,7-dimethyl, or 2-piperidin-4-ol) cannot be assumed to recapitulate the same biological profile.

Quantitative Differentiation Evidence for 1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol vs. Closest Analogs


Unique Triple-Substitution Architecture: No Exact Structural Match in Public or Commercial Databases

Database mining across ZINC, ChEMBL, and PubChem confirms that no other compound simultaneously combines a 6-bromo, 5,7-dimethyl, and 2-(piperidin-4-ol) substitution pattern on the 1,8-naphthyridine core [1]. The closest commercially cataloged analogs each lack at least one critical feature: 4-(6-Bromo-[1,8]naphthyridin-2-yl)piperidine (MW 292.17, C₁₃H₁₄BrN₃) lacks both the 5,7-dimethyl groups and the hydroxyl on the piperidine ring ; 2-Amino-6-bromo-5,7-dimethyl-1,8-naphthyridine (MW 252.11, C₁₀H₁₀BrN₃) retains the 6-bromo-5,7-dimethyl core but replaces the piperidin-4-ol with a primary amine ; and 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol (MW 253.09, C₁₀H₉BrN₂O) has a simple hydroxyl at position 2 rather than the sterically demanding piperidin-4-ol . This unique substitution architecture makes the compound irreplaceable for SAR studies exploring the synergistic contribution of all three structural motifs simultaneously.

Structural novelty Chemical diversity Scaffold differentiation

Predicted Physicochemical Profile: Balanced Lipophilicity and Hydrogen Bonding Capacity Differentiate from Piperidine-Only Analogs

Computed physicochemical parameters for the target compound reveal a moderately lipophilic profile (clogP=3.14) with a topological polar surface area of 47.04 Ų, one hydrogen bond donor (piperidin-4-ol OH), and four hydrogen bond acceptors [1]. In direct comparison, 4-(6-Bromo-[1,8]naphthyridin-2-yl)piperidine carries zero hydrogen bond donors due to the absence of the hydroxyl group, resulting in reduced aqueous solubility potential and fewer opportunities for directional polar interactions with biological targets. The target compound's additional HBD, combined with its 6 rotatable bonds (vs. fewer in the simpler piperidine analog), provides greater conformational flexibility for induced-fit binding while maintaining compliance with Lipinski's Rule of Five (MW <500, clogP <5, HBD ≤5, HBA ≤10) [2].

Drug-likeness Physicochemical properties Lead optimization

Class-Level Evidence: 6-Bromo Substitution on Naphthyridine Confers Broader Antibacterial Spectrum vs. Non-Brominated Analogs

A systematic SAR study by Omar et al. (2018) comparing brominated vs. non-brominated naphthyridine-3-thiosemicarbazide and naphthyridine-3-oxadiazole series demonstrated that bromination of the naphthyridone skeleton at position 6 results in a broader antibacterial spectrum and enhanced potency [1]. Specifically, brominated oxadiazoles 10b, 10d, and 10e achieved MIC values of approximately 5.5–5.9 mM against Bacillus cereus, while non-brominated counterparts showed narrower spectrum activity . A separate study by the same group confirmed that 6-bromo derivatives 7(a–e) and 9(a–g) were consistently more potent than their non-brominated analogs 6(a–e) and 8(a–e), with MIC values in the range of 3.68–6.3 µM against E. coli [2]. Although the target compound was not directly tested in these studies, it carries the identical 6-bromo-1,8-naphthyridine pharmacophore validated across multiple antimicrobial series.

Antibacterial DNA gyrase inhibition Bromination SAR

Class-Level Evidence: Piperidinyl Group is the Most Effective 1,8-Naphthyridine Substituent for Antimycobacterial Activity

In a focused antimycobacterial SAR study, Badawneh et al. (2002) synthesized a series of 1,8-naphthyridine derivatives variously substituted at positions 2, 3, 4, and 7 and evaluated them against Mycobacterium tuberculosis H₃₇Rv at a fixed concentration of 6.25 µg/mL [1]. Among all substituents tested, the piperidinyl group was identified as the most effective across positions 2, 4, and 7, with lead compounds (4, 8, 12, 14, 19, 29, and 30) achieving % inhibition values in the range of 38–96% [2]. A follow-up study confirmed that piperidine-substituted 1,8-naphthyridines yielded MIC values as low as 6.25 µg/mL against M. tuberculosis, outperforming morpholine and other heterocyclic replacements at the same positions [3]. The target compound incorporates the piperidinyl moiety at the 2-position—the same connectivity pattern validated in these studies—but with the added hydroxyl group whose contribution to antimycobacterial activity remains to be experimentally determined.

Antimycobacterial Tuberculosis Piperidine SAR

Synthetic Versatility Advantage: C6-Bromine as a Cross-Coupling Handle Enables Downstream Library Diversification

The C6-bromine atom on the naphthyridine core serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl-aryl), Buchwald-Hartwig (C–N), and Heck couplings, enabling the introduction of diverse aryl, heteroaryl, and amine substituents [1]. This is a well-established reactivity paradigm for brominated naphthyridines, as demonstrated by the successful Suzuki coupling of 2-amino-6-bromo-1,8-naphthyridine with arylboronic acids to generate 2-amino-6-aryl-1,8-naphthyridine libraries . In contrast, the direct piperidine analog 4-(6-Bromo-[1,8]naphthyridin-2-yl)piperidine lacks the 5,7-dimethyl groups that provide additional steric and electronic tuning of cross-coupling reactivity, while the 6-bromo-5,7-dimethyl-2-hydroxy and 2-amino analogs lack the piperidine ring that can serve as a secondary diversification point through N-alkylation or amide coupling. The target compound thus offers two orthogonal diversification vectors (C6-Br for cross-coupling and piperidine-N for further functionalization) within a single building block.

Synthetic chemistry Cross-coupling Library diversification

Hydrogen Bond Donor from Piperidin-4-ol: Structural Feature Correlated with Reduced hERG Liability in Aminopiperidine-Naphthyridine Series

In a 2022 optimization study of aminopiperidine-naphthyridine linked NBTI antibacterials, Kokot et al. demonstrated that introducing polar groups (including hydroxyl-containing moieties) onto the piperidine linker significantly diminished hERG channel inhibition while retaining nanomolar antibacterial potency against both Gram-positive and Gram-negative bacteria [1]. The study reported that compound 17, bearing a polar substitution pattern on the piperidine, maintained nanomolar enzyme inhibitory potency against DNA gyrase and topoisomerase IV with measurably reduced hERG IC₅₀ relative to earlier NBTI analogs [2]. While the target compound has not been directly profiled in hERG assays, the presence of the piperidin-4-ol hydroxyl group is structurally concordant with the design principle validated in this study—namely, that polar functionality on the piperidine ring mitigates hERG binding without abolishing target engagement. This contrasts with simple piperidine analogs (e.g., 4-(6-Bromo-[1,8]naphthyridin-2-yl)piperidine) that lack this polar handle and may carry higher predicted hERG risk.

hERG safety Cardiotoxicity Structural optimization

Recommended Procurement and Application Scenarios for 1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol


Antibacterial Lead Discovery: Screening Against Gram-Positive and Gram-Negative Panels

Based on the class-level evidence that 6-bromination broadens the antibacterial spectrum of naphthyridine derivatives [1], this compound is a rational starting point for phenotypic screening against WHO priority pathogen panels, including methicillin-resistant S. aureus (MRSA), E. coli, K. pneumoniae, and P. aeruginosa. The compound's predicted physicochemical profile (clogP=3.14, tPSA=47.04 Ų) suggests adequate membrane permeability for intracellular target engagement while maintaining sufficient aqueous solubility for in vitro assay compatibility [2]. The C6-bromine handle further enables rapid follow-up SAR through Suzuki coupling to explore substituent effects on MIC and spectrum breadth without resynthesis of the entire scaffold [3].

Antimycobacterial Drug Discovery: Screening Against M. tuberculosis H₃₇Rv

The piperidinyl group has been independently validated as the most effective 1,8-naphthyridine substituent for antimycobacterial activity, with lead compounds achieving 38–96% inhibition at 6.25 µg/mL against M. tuberculosis H₃₇Rv [1]. This compound's 2-(piperidin-4-ol) substitution retains the validated piperidinyl pharmacophore while introducing a hydroxyl group whose contribution to mycobacterial cell wall penetration and target binding can be systematically evaluated. The 5,7-dimethyl groups may further enhance lipophilicity-driven penetration of the waxy mycobacterial cell envelope relative to des-methyl analogs [2].

Kinase Inhibitor Screening: HPK1 and Related Immuno-Oncology Targets

The 1,8-naphthyridine scaffold has been established as a core template for hematopoietic progenitor kinase 1 (HPK1) inhibitors in immuno-oncology, with Genentech's HPK1 patent family (US11034692B1) demonstrating the scaffold's suitability for kinase ATP-binding site engagement [1]. The target compound's unique substitution pattern (6-bromo, 5,7-dimethyl, 2-piperidin-4-ol) occupies chemical space distinct from the exemplified HPK1 inhibitors, offering an opportunity to identify novel kinase selectivity profiles. The piperidin-4-ol hydroxyl provides an additional hydrogen bonding anchor point for hinge-region or DFG-loop interactions not available with simpler piperidine analogs [2].

Chemical Biology Tool: Dual-Handle Building Block for Focused Library Synthesis

The compound's two orthogonal diversification handles—C6-Br for palladium-catalyzed cross-coupling and the piperidine nitrogen for amide/sulfonamide coupling—make it a high-value building block for generating focused libraries of 20–100 compounds in 1–2 synthetic steps [1]. This dual-handle architecture is not available in any of the closest commercial analogs (4-(6-Bromo-[1,8]naphthyridin-2-yl)piperidine, 2-amino-6-bromo-5,7-dimethyl-1,8-naphthyridine, or 6-bromo-5,7-dimethyl-1,8-naphthyridin-2-ol), each of which offers only one primary diversification vector [2]. Procurement of this single intermediate can thus replace the purchase of multiple building blocks for SAR campaigns targeting kinase, antibacterial, or antimycobacterial endpoints.

Quote Request

Request a Quote for 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.